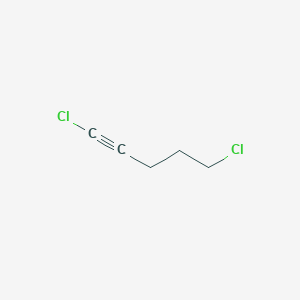
1,5-Dichloro-1-pentyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dichloro-1-pentyne is an organic compound with the molecular formula C5H6Cl2. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of two chlorine atoms attached to the first and fifth carbon atoms of the pentane chain, with a triple bond between the first and second carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dichloro-1-pentyne can be synthesized through various methods. One common method involves the dehydrohalogenation of 1,5-dichloropentane using a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction proceeds via an elimination mechanism, resulting in the formation of the alkyne.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 1-pentyne. This process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.
化学反应分析
Types of Reactions
1,5-Dichloro-1-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophiles.
Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles can be used for substitution reactions.
Halogens and Hydrogen Halides: Chlorine (Cl2), bromine (Br2), hydrogen chloride (HCl), and hydrogen bromide (HBr) are commonly used for addition reactions.
Oxidizing and Reducing Agents: Potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are examples of oxidizing and reducing agents used in reactions with this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition of halogens or hydrogen halides results in the formation of dihaloalkanes or haloalkenes.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
科学研究应用
1,5-Dichloro-1-pentyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,5-Dichloro-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbon-carbon triple bond and the chlorine atoms. These functional groups enable the compound to participate in a wide range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
1,5-Dichloropentane: A similar compound with two chlorine atoms but lacking the triple bond.
1-Chloro-1-pentyne: Contains a single chlorine atom and a triple bond.
1,5-Dibromo-1-pentyne: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,5-Dichloro-1-pentyne is unique due to the combination of the carbon-carbon triple bond and the two chlorine atoms at specific positions. This unique structure imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
74706-19-7 |
|---|---|
分子式 |
C5H6Cl2 |
分子量 |
137.00 g/mol |
IUPAC 名称 |
1,5-dichloropent-1-yne |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5-7/h1-2,4H2 |
InChI 键 |
NGSBBMWYTNYYSI-UHFFFAOYSA-N |
规范 SMILES |
C(CC#CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)

![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
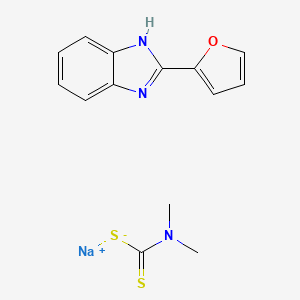
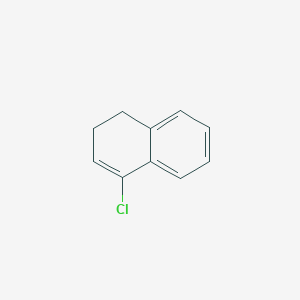

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
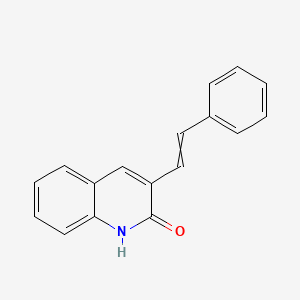
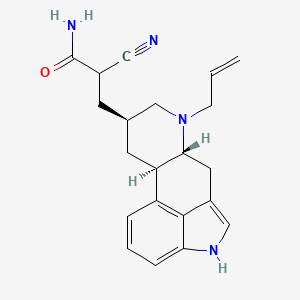
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
